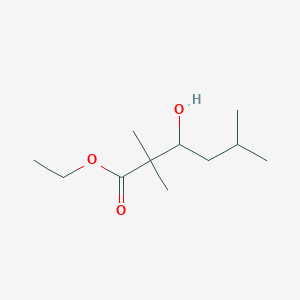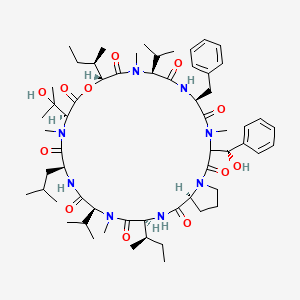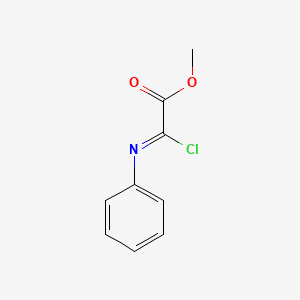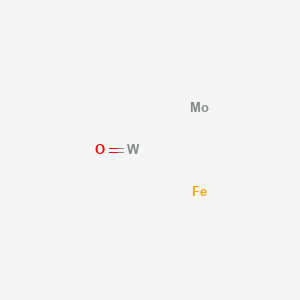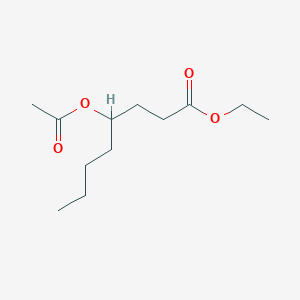
Ethyl 4-acetoxyoctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetoxyoctanoate is an organic compound with the molecular formula C₁₂H₂₂O₄. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the acetoxy group, which is further connected to an octanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxyoctanoate typically involves the esterification of 4-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the product. The use of microreactors has also been explored to enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-acetoxyoctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-hydroxyoctanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4-hydroxyoctanoic acid and ethanol.
Reduction: 4-hydroxyoctanol.
Substitution: Various substituted octanoates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mecanismo De Acción
The mechanism of action of ethyl 4-acetoxyoctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release 4-hydroxyoctanoic acid, which may then participate in various metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activities and cellular signaling pathways .
Comparación Con Compuestos Similares
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Comparison: Ethyl 4-acetoxyoctanoate is unique due to its longer carbon chain and the presence of an acetoxy group, which imparts distinct chemical and physical properties. Compared to simpler esters like ethyl acetate, it has a higher molecular weight and boiling point, making it suitable for specific applications in industry and research .
Propiedades
Número CAS |
121312-01-4 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
ethyl 4-acetyloxyoctanoate |
InChI |
InChI=1S/C12H22O4/c1-4-6-7-11(16-10(3)13)8-9-12(14)15-5-2/h11H,4-9H2,1-3H3 |
Clave InChI |
YTHRNQINJGHRHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC(=O)OCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


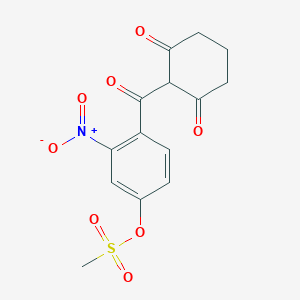

![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
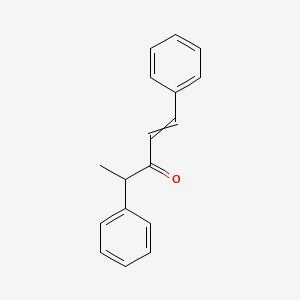

![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
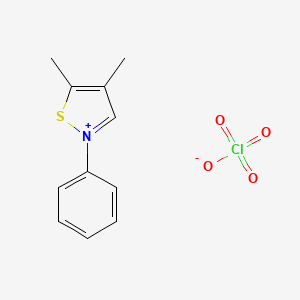
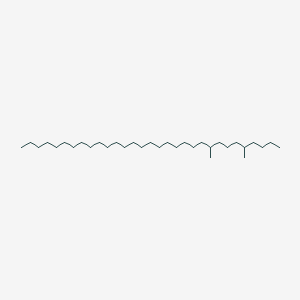
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
